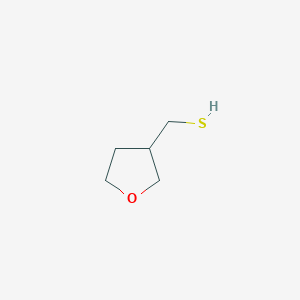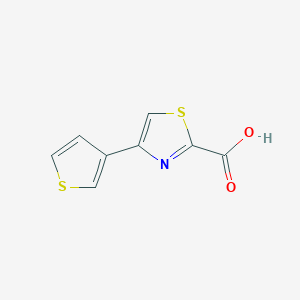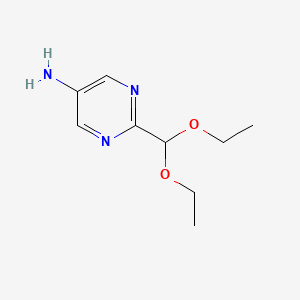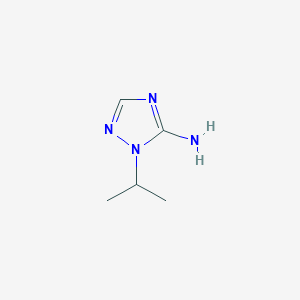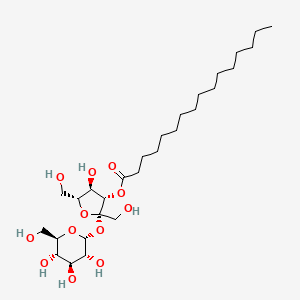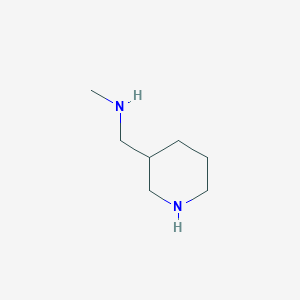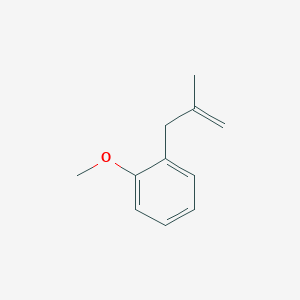
3-(2-Methoxyphenyl)-2-methyl-1-propene
Descripción general
Descripción
3-(2-Methoxyphenyl)-2-methyl-1-propene, otherwise known as 2-methoxy-3-methyl-1-propene, is an organic compound with a wide range of applications. It is a colorless liquid with a pleasant odor and is used in a variety of industries, from perfumery to medicine. Its chemical formula is C7H10O, and it is a naturally occurring compound found in many plants. It is also known as isopropyl myristate, and is used in the production of cosmetics, pharmaceuticals, and food products.
Aplicaciones Científicas De Investigación
Polymer Photovoltaic Research
Polymer-based photovoltaic cells have seen significant advancements with the study of materials such as poly(3-hexylthiophene) (P3HT) and fullerene derivatives. These components are crucial for developing bulk-heterojunction solar cells, demonstrating the relevance of methoxyphenyl compounds in renewable energy applications. Research highlights include investigations on the effects of annealing, film thickness, and the development of analogs to improve miscibility with polythiophene donors, aiming to optimize solar cell performance and efficiency (Dang, Hirsch, & Wantz, 2011); (Li, Shrotriya, Yao, & Yang, 2005).
Catalyst and Synthesis Applications
In the realm of organic synthesis, methoxyphenyl derivatives play a role in catalysis and synthesis techniques. For instance, studies on the selectivity engineering of O-methylation reactions and the methoxycarbonylation of alkynes showcase the utility of such compounds in producing pharmaceutical intermediates and industrial chemicals. These findings demonstrate the potential for creating more efficient, selective, and sustainable chemical processes (Yadav & Salunke, 2013); (Magro, Robb, Pogorzelec, Slawin, Eastham, & Cole-Hamilton, 2010).
Enhancing Optical Properties of Polymers
The modification of polythiophenes by incorporating methoxyphenyl groups has been explored to tune optical properties and enhance solid-state emission. These modifications aim at improving the photophysical properties of polymers for applications in optoelectronic devices. This area of research offers insights into how structural modifications at the molecular level can lead to significant improvements in the materials' performance (Li, Vamvounis, & Holdcroft, 2002).
Solar Cell Applications
The exploration of poly(3-hexylthiophene) and its derivatives in solar cell applications continues to be a promising area of research. Studies focusing on composition, annealing effects, and the structural and optical properties of polymer/fullerene films highlight the ongoing efforts to enhance the efficiency and durability of organic solar cells. These studies underscore the critical role of methoxyphenyl derivatives in advancing solar energy technology (Kim, Choulis, Nelson, Bradley, Cook, & Durrant, 2005).
Propiedades
IUPAC Name |
1-methoxy-2-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(2)8-10-6-4-5-7-11(10)12-3/h4-7H,1,8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZDWRVYVXCRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609229 | |
| Record name | 1-Methoxy-2-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-2-methyl-1-propene | |
CAS RN |
91969-32-3 | |
| Record name | 1-Methoxy-2-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



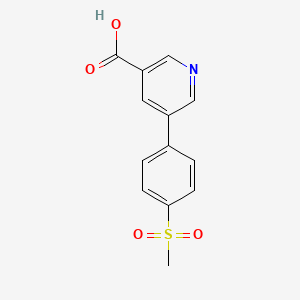
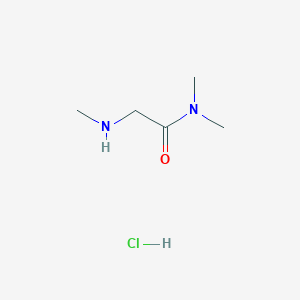
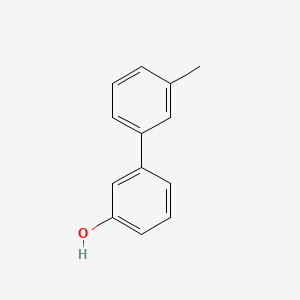
![Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1612162.png)
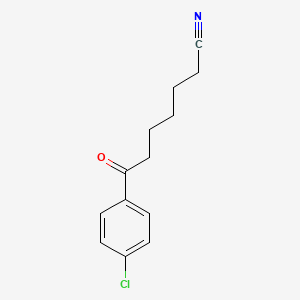
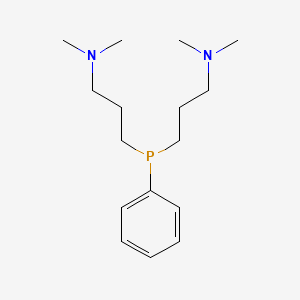
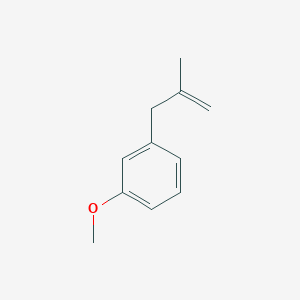
![2-[(2,3-Dihydroxypropyl)amino]ethane-1-sulfonic acid](/img/structure/B1612169.png)
